molecular formula C13H9F3N2O3 B8175439 3-Nitro-3'-trifluoromethoxy-biphenyl-4-ylamine

3-Nitro-3'-trifluoromethoxy-biphenyl-4-ylamine

Cat. No.: B8175439
M. Wt: 298.22 g/mol
InChI Key: NEXKJBRVASTBQS-UHFFFAOYSA-N
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Description

3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine is an organic compound characterized by the presence of a nitro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of 3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

    Coupling Reactions: The biphenyl structure can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Various nucleophiles for substitution reactions, such as amines or thiols.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Biphenyls: From nucleophilic aromatic substitution or coupling reactions.

Scientific Research Applications

3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Its unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand the interaction of nitro and trifluoromethoxy groups with biological systems.

Mechanism of Action

The mechanism of action of 3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-4’-trifluoromethoxy-biphenyl-4-ylamine: Similar structure but different position of the nitro group.

    3-Amino-3’-trifluoromethoxy-biphenyl-4-ylamine: Similar structure but with an amino group instead of a nitro group.

    3-Nitro-3’-methoxy-biphenyl-4-ylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine is unique due to the combination of the nitro, trifluoromethoxy, and amine groups on a biphenyl scaffold. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-nitro-4-[3-(trifluoromethoxy)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)21-10-3-1-2-8(6-10)9-4-5-11(17)12(7-9)18(19)20/h1-7H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXKJBRVASTBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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